N-Methyl-2-(2-oxo-2,3-dihydro-1H-imidazol-4-yl)acetamide
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Overview
Description
N-Methyl-2-(2-oxo-2,3-dihydro-1H-imidazol-4-yl)acetamide is a chemical compound with a unique structure that includes an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-2-(2-oxo-2,3-dihydro-1H-imidazol-4-yl)acetamide typically involves the reaction of methyl cyanoacetate with substituted amines under solvent-free conditions at room temperature. This method is efficient and economical, producing the desired compound without the need for further purification .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-Methyl-2-(2-oxo-2,3-dihydro-1H-imidazol-4-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups, enhancing the compound’s reactivity.
Reduction: This reaction can modify the compound’s structure, potentially altering its biological activity.
Substitution: This reaction can replace specific atoms or groups within the compound, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.
Scientific Research Applications
N-Methyl-2-(2-oxo-2,3-dihydro-1H-imidazol-4-yl)acetamide has several scientific research applications:
Chemistry: It serves as a precursor for the synthesis of various heterocyclic compounds, which are important in the development of new materials and catalysts.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and protein-ligand binding.
Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: The compound can be used in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of N-Methyl-2-(2-oxo-2,3-dihydro-1H-imidazol-4-yl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N-Methyl-2-(3-methyl-2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)acetamide
- N-Methyl-2-oxo-2-phenylacetamide
Uniqueness
N-Methyl-2-(2-oxo-2,3-dihydro-1H-imidazol-4-yl)acetamide is unique due to its specific imidazole ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C6H9N3O2 |
---|---|
Molecular Weight |
155.15 g/mol |
IUPAC Name |
N-methyl-2-(2-oxo-1,3-dihydroimidazol-4-yl)acetamide |
InChI |
InChI=1S/C6H9N3O2/c1-7-5(10)2-4-3-8-6(11)9-4/h3H,2H2,1H3,(H,7,10)(H2,8,9,11) |
InChI Key |
ZVFDAXFRTKRDDS-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)CC1=CNC(=O)N1 |
Origin of Product |
United States |
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